5-Iodo-2-isopropyl-pyrimidin-4-ol
Description
Context within Pyrimidine (B1678525) Chemistry and Heterocyclic Scaffolds
Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3. This core structure is found in a variety of essential biological molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids. The pyrimidine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in known drugs and bioactive compounds. nih.gov
Significance of Halogenated Pyrimidinols in Synthetic and Medicinal Chemistry
The presence of a halogen atom, in this case, iodine, on the pyrimidine ring is of particular significance. Halogenated heterocycles are valuable intermediates in organic synthesis. nih.gov The carbon-halogen bond can be readily functionalized through various cross-coupling reactions, allowing for the construction of more complex molecules. The iodine atom in 5-Iodo-2-isopropyl-pyrimidin-4-ol serves as a reactive handle, enabling chemists to introduce new functional groups and build upon the pyrimidine scaffold.
Furthermore, halogenation can significantly influence the biological activity of a molecule. The introduction of a halogen can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Specifically, 5-iodopyrimidine (B189635) analogues have been investigated for their antimicrobial and antiviral activities. nih.gov
The pyrimidin-4-ol tautomer is also a key feature. This group can participate in hydrogen bonding and can be a crucial interaction point with biological macromolecules. The combination of the iodo and hydroxyl groups makes halogenated pyrimidinols like This compound attractive targets for medicinal chemistry research.
Research Objectives and Scope of Investigation
The primary research objectives for investigating This compound would likely revolve around its potential as a building block for the synthesis of novel bioactive compounds. Given the known activities of related molecules, a key area of interest would be in the field of medicinal chemistry.
For instance, derivatives containing the "5-iodo-2-isopropyl" fragment have been explored as potential inhibitors of dihydrofolate reductase (DHFR), an important enzyme target for antimicrobial agents. The investigation of such derivatives is aimed at developing new antibiotics to combat drug-resistant bacteria.
The scope of investigation for This compound would encompass its synthesis, characterization, and exploration of its reactivity. Detailed studies would be required to understand how the interplay of the iodo, isopropyl, and hydroxyl groups influences its chemical behavior and potential biological effects.
| Property | Data |
| Compound Name | This compound |
| Molecular Formula | C7H9IN2O |
| CAS Number | 1488660-85-0 |
| Parent Core | Pyrimidine |
| Key Functional Groups | Iodo, Isopropyl, Pyrimidin-4-ol |
Structure
3D Structure
Properties
Molecular Formula |
C7H9IN2O |
|---|---|
Molecular Weight |
264.06 g/mol |
IUPAC Name |
5-iodo-2-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9IN2O/c1-4(2)6-9-3-5(8)7(11)10-6/h3-4H,1-2H3,(H,9,10,11) |
InChI Key |
WHVUSVMPOSZBIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C(=O)N1)I |
Origin of Product |
United States |
Synthetic Methodologies for 5 Iodo 2 Isopropyl Pyrimidin 4 Ol
Precursor Synthesis and Functionalization of Pyrimidine (B1678525) Derivatives
The foundation of 5-Iodo-2-isopropyl-pyrimidin-4-ol synthesis lies in the construction of the pyrimidine ring system from acyclic precursors. The classical approach to pyrimidine synthesis, the Prinzbach-type condensation, involves the reaction of a 1,3-dicarbonyl compound with an amidine. For the target molecule, isobutyramidine would serve as the source of the 2-isopropyl group. This amidine can be reacted with a suitable 1,3-dielectrophile, such as formylacetic acid or its synthetic equivalents, to form the 2-isopropyl-pyrimidin-4-ol ring.
Alternatively, functionalized pyrimidine derivatives can serve as versatile precursors. For instance, a readily available starting material like 2,4-dichloropyrimidine (B19661) could be envisioned as a precursor. The chlorine atoms can be selectively substituted. One approach might involve the introduction of the isopropyl group via a Grignard reagent, followed by the replacement of the remaining chlorine with a hydroxyl group and subsequent iodination. Another viable precursor is 2-isopropyl-4-aminopyrimidine, which can be synthesized from the condensation of isobutyramidine with 3-ethoxyacrylonitrile. The amino group at the 4-position can then be hydrolyzed to the desired hydroxyl group to furnish 2-isopropyl-pyrimidin-4-ol.
Iodination Strategies in Pyrimidinol Synthesis
The introduction of an iodine atom onto the pyrimidine ring, specifically at the electron-rich 5-position, is a critical step in the synthesis of the target compound.
Direct Iodination Approaches for the Pyrimidine Core
Direct iodination of the pre-formed 2-isopropyl-pyrimidin-4-ol is a common and efficient strategy. This is typically achieved using an electrophilic iodinating agent. A variety of reagents can be employed for this purpose, with N-iodosuccinimide (NIS) being a popular choice due to its mildness and ease of handling. Other iodinating agents such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., periodic acid or nitric acid) can also be utilized. The reaction is generally carried out in a suitable solvent, such as dichloromethane, chloroform, or acetic acid. The choice of solvent and reaction conditions can influence the yield and purity of the final product.
For example, the synthesis of related 2-alkyl-5-iodo-4-methoxypyrimidines has been achieved by treating the corresponding 2-alkyl-4-methoxypyrimidine with N-iodosuccinimide in dichloromethane. A similar strategy would be directly applicable to the synthesis of this compound from 2-isopropyl-pyrimidin-4-ol.
Table 1: Common Iodinating Agents for Pyrimidine Derivatives
| Reagent | Formula | Typical Conditions |
|---|---|---|
| N-Iodosuccinimide | C₄H₄INO₂ | Inert solvent (e.g., CH₂Cl₂), room temperature |
| Iodine Monochloride | ICl | Acetic acid or chlorinated solvents |
Mechanistic Pathways of Iodination Reactions (e.g., Electrophilic Iodination)
The iodination of the pyrimidine ring at the 5-position proceeds through an electrophilic aromatic substitution mechanism. The pyrimidine ring, particularly when activated by an electron-donating group like the hydroxyl group at the 4-position, is susceptible to attack by electrophiles.
The mechanism can be summarized in the following steps:
Generation of the Electrophile: The iodinating agent provides a source of the electrophilic iodine species (I⁺). In the case of NIS, the N-I bond is polarized, making the iodine atom electrophilic.
Nucleophilic Attack: The π-electrons of the pyrimidine ring, with electron density concentrated at the 5-position, attack the electrophilic iodine atom. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.
Deprotonation: A base, which can be the solvent or the succinimide (B58015) anion in the case of NIS, removes the proton from the 5-position of the sigma complex. This restores the aromaticity of the pyrimidine ring and yields the final this compound product.
The presence of the hydroxyl group at the 4-position strongly directs the incoming electrophile to the 5-position due to its electron-donating resonance effect.
Introduction of the Isopropyl Moiety
The incorporation of the isopropyl group at the 2-position of the pyrimidine ring is a defining feature of the target molecule.
Alkylation and Related Reactions for Alkyl Group Installation
As previously mentioned, the most direct method for introducing the isopropyl group is through the initial ring-forming condensation using isobutyramidine. This incorporates the desired alkyl group from the outset.
Alternatively, if starting with a pre-formed pyrimidine ring that lacks a substituent at the 2-position, such as 5-iodo-pyrimidin-4-ol, a different strategy would be required. However, direct alkylation at the 2-position of a pyrimidinol can be challenging. A more common approach involves the use of a pyrimidine derivative with a suitable leaving group at the 2-position, such as a chlorine or sulfone group. This allows for a nucleophilic substitution reaction with an isopropyl nucleophile, for example, isopropylmagnesium bromide (a Grignard reagent) or isopropylzinc reagents, often in the presence of a palladium or nickel catalyst.
Another synthetic route involves starting with 2,4-dichloro-5-iodopyrimidine. Selective reaction with an isopropyl nucleophile at the 2-position, followed by hydrolysis of the chlorine at the 4-position, would yield the target compound.
Regioselectivity and Stereochemical Control in Isopropyl Group Introduction
When the isopropyl group is introduced via the condensation with isobutyramidine, the regioselectivity is inherently controlled, with the isopropyl group being placed at the 2-position of the resulting pyrimidine ring.
In cases where a pre-functionalized pyrimidine is used, such as 2,4-dichloropyrimidine, achieving regioselectivity in the substitution reactions is crucial. The two chlorine atoms exhibit different reactivities. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position. This difference in reactivity can be exploited to selectively introduce different groups at these positions. However, with a sterically demanding nucleophile like an isopropyl Grignard reagent, the reaction may preferentially occur at the less sterically hindered 4-position. Careful control of reaction conditions, such as temperature and the choice of catalyst, can be used to influence the regioselectivity.
Stereochemical control is not a factor in the introduction of the isopropyl group itself, as it is an achiral moiety.
Multicomponent Reaction Approaches to Pyrimidinol Scaffolds
Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach in organic synthesis, allowing for the construction of complex molecules in a single operation from three or more starting materials. nih.govgoogle.com This strategy avoids the isolation of intermediates, thereby saving time, resources, and reducing waste. nih.govgoogle.com
For the direct synthesis of This compound , a hypothetical three-component reaction can be envisioned. Such a reaction would need to bring together the three key structural fragments of the target molecule in one pot:
The N-C-N unit: Provided by isobutyramidine (or its hydrochloride salt).
The C4-C5-C6 backbone: Provided by an iodinated three-carbon electrophile. A potential, though likely reactive and challenging to handle, candidate would be 2-iodo-malondialdehyde or a more stable equivalent.
The N3 nitrogen: Often, this nitrogen is incorporated from one of the other components or from a reagent like ammonia (B1221849) or an ammonium (B1175870) salt.
The primary advantage of a successful MCR would be the rapid assembly of the core structure. However, the development of such a reaction is challenging. The main hurdles include ensuring the correct regioselectivity of bond formations and the stability of the required iodinated starting materials. While MCRs for various pyrimidine derivatives are known, a specific protocol for this target has not been reported, making this a promising area for future research. nih.govresearchgate.net
Catalytic Methods in this compound Synthesis
Catalysis is pivotal in modern organic synthesis for enhancing reaction rates, yields, and selectivity. Both the formation of the pyrimidine ring and its subsequent iodination can be significantly improved through catalytic methods.
Catalysis in Pyrimidine Ring Formation:
The classical condensation to form the pyrimidine ring often requires strong basic or acidic conditions. Modern catalytic methods can offer milder and more efficient alternatives. For instance, copper-catalyzed cyclization of ketones with nitriles and iron(II)-complex-mediated reactions with TEMPO have been reported for the synthesis of various pyrimidine derivatives. organic-chemistry.org These methods proceed through different mechanisms but share the goal of facilitating C-N and C-C bond formation under controlled conditions, potentially offering a route to the 2-isopropyl-pyrimidin-4-ol intermediate with high efficiency.
Catalysis in Electrophilic Iodination:
The direct iodination of a pyrimidine ring is a key step in the proposed synthesis. Pyrimidines are relatively electron-deficient aromatic systems, making electrophilic substitution challenging without an activating agent. nih.gov The use of molecular iodine (I₂) in conjunction with a catalytic amount of a silver salt has proven to be a highly effective and environmentally friendly method for the iodination of pyrimidine derivatives. nih.govnih.gov
The silver salt, such as silver nitrate (B79036) (AgNO₃) or silver sulfate (B86663) (Ag₂SO₄), acts as a Lewis acid catalyst. It coordinates with I₂, polarizing the I-I bond and generating a more potent electrophilic "I+" species. This species is then readily attacked by the electron-rich C5 position of the pyrimidin-4-ol ring. Research has demonstrated that AgNO₃ is a particularly effective catalyst for this transformation, leading to high yields in short reaction times under solvent-free mechanochemical conditions. nih.gov
The table below, based on data for the iodination of uracil, illustrates the catalytic effect of various salts.
| Catalyst | Reaction Yield (%) of 5-Iodo-uracil |
| AgNO₃ | 95 |
| Ag₂SO₄ | 73 |
| NaNO₃ | 33 |
| NaNO₂ | 38 |
| Data derived from a study on the solvent-free iodination of pyrimidine derivatives. nih.gov |
Comparative Analysis of Synthetic Routes: Efficiency, Yields, and Scalability
Two primary strategies can be considered for the synthesis of This compound : a stepwise approach and a hypothetical multicomponent reaction (MCR). Each route presents distinct advantages and disadvantages regarding key manufacturing and development parameters.
| Parameter | Stepwise Synthesis (Condensation + Iodination) | Hypothetical Multicomponent Reaction (MCR) |
| Number of Steps | 2 | 1 |
| Plausible Yield | High (each step is based on high-yielding precedents) nih.govgoogle.com | Speculative (potentially moderate to high if optimized) |
| Scalability | High (based on patented industrial methods) google.comgoogle.com | Moderate to Low (can be difficult to scale) |
| Atom Economy | Moderate | High |
| Purification Effort | Requires intermediate purification | Potentially simpler, but risk of complex mixtures |
| Development Risk | Low (based on established, robust reactions) | High (requires significant R&D) |
The stepwise synthesis stands out as the more conservative and currently feasible approach due to its reliance on well-documented and scalable reaction types. nih.govgoogle.comgoogle.com In contrast, the MCR approach is a high-risk, high-reward strategy that could offer significant advantages in efficiency if a viable reaction pathway is developed. nih.gov
Novel Synthetic Route Development and Process Optimization
Further development and optimization are crucial for creating a more efficient, cost-effective, and environmentally benign synthesis of This compound .
Process Optimization for Stepwise Synthesis: Drawing from established industrial processes for related compounds, several optimization strategies can be implemented. google.com
Continuous Flow Reaction: The initial condensation to form the 2-isopropyl-pyrimidin-4-ol core could be performed in a continuous flow multi-stage reactor. google.com This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields, improved safety, and easier scalability compared to batch processing.
Azeotropic Water Removal: The condensation reaction produces water as a byproduct. Continuously removing this water via azeotropic distillation can drive the reaction equilibrium towards the product, maximizing the yield of the pyrimidinol intermediate. google.com
One-Pot Procedure: A significant process improvement would be the development of a one-pot synthesis. In this scenario, the pyrimidinol ring would be formed and then, without isolation, the iodinating reagents would be added to the same reaction vessel to yield the final product directly. This would eliminate an entire workup and purification step, saving time, solvents, and energy.
Novel Synthetic Route Development: Future research could focus on developing entirely new synthetic routes. The design of a robust and high-yielding multicomponent reaction, as discussed previously, remains a primary goal for novel route development. This would involve screening different iodinated C3 synthons and catalysts to find a combination that provides the target molecule cleanly and efficiently. Exploring novel catalytic systems, such as dual-catalysis or photocatalysis, could also unlock new pathways for the construction of this valuable pyrimidine scaffold.
Chemical Transformations and Derivatization Strategies of 5 Iodo 2 Isopropyl Pyrimidin 4 Ol
Nucleophilic Substitution Reactions at the C-5 Iodo Position
The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the presence of the oxo group at C-4, renders the C-5 position susceptible to nucleophilic attack, facilitating the displacement of the iodo group.
Mechanism and Scope of Halogen Displacement by Various Nucleophiles
The primary mechanism for nucleophilic substitution at the C-5 position of 5-Iodo-2-isopropyl-pyrimidin-4-ol is the Nucleophilic Aromatic Substitution (SNAr) pathway. This reaction proceeds through a two-step addition-elimination mechanism. Initially, a nucleophile attacks the electron-deficient C-5 carbon, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and is particularly stabilized by the adjacent C-4 oxo group. In the subsequent step, the aromaticity of the ring is restored by the departure of the iodide leaving group.
The scope of nucleophiles that can effectively displace the iodo group is broad, encompassing a range of oxygen, nitrogen, and sulfur-based nucleophiles. This allows for the introduction of a variety of functional groups at the C-5 position.
| Nucleophile Category | Specific Nucleophiles |
| Oxygen Nucleophiles | Alkoxides (e.g., methoxide, ethoxide), Phenoxides |
| Nitrogen Nucleophiles | Ammonia (B1221849), Primary and Secondary Amines (aliphatic and aromatic) |
| Sulfur Nucleophiles | Thiols, Thiophenoxides |
The reactivity of the nucleophile plays a crucial role in the reaction outcome, with stronger nucleophiles generally leading to higher yields and faster reaction rates. The reaction conditions, such as solvent, temperature, and the presence of a base, are also critical parameters that need to be optimized for efficient halogen displacement.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald–Hartwig) at C-5
The C-5 iodo group of this compound serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular frameworks.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds by coupling the iodo-pyrimidine with a boronic acid or ester. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base. A variety of aryl and heteroaryl boronic acids can be successfully coupled at the C-5 position, allowing for the synthesis of a diverse library of 5-aryl- and 5-heteroaryl-2-isopropyl-pyrimidin-4-ol derivatives.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the C-5 position of the pyrimidine ring and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The resulting 5-alkynyl-2-isopropyl-pyrimidin-4-ol derivatives are valuable intermediates for further synthetic transformations.
Buchwald–Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a highly effective method. This palladium-catalyzed reaction couples the iodo-pyrimidine with a wide range of primary and secondary amines. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and accommodating a broad substrate scope, including both aliphatic and aromatic amines.
| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Key Reagents |
| Suzuki-Miyaura | Boronic acids/esters | C-C | Pd catalyst, phosphine ligand, base |
| Sonogashira | Terminal alkynes | C-C | Pd catalyst, Cu(I) co-catalyst, amine base |
| Buchwald–Hartwig | Primary/Secondary amines | C-N | Pd catalyst, phosphine ligand, base |
Reactions Involving the C-4 Hydroxyl Group
This compound exists in tautomeric equilibrium with its corresponding pyrimidin-4(1H)-one form. The C-4 hydroxyl group, or its keto tautomer, is a key site for various derivatization strategies.
Etherification and Esterification Pathways
The hydroxyl group at the C-4 position can undergo etherification to form 4-alkoxy-5-iodo-2-isopropylpyrimidines. This transformation is typically achieved by reacting the pyrimidin-4-ol with an alkyl halide in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the alkylation (O- vs. N-alkylation). For instance, using a silver salt in a non-polar solvent often favors O-alkylation.
Esterification of the C-4 hydroxyl group can be accomplished using acylating agents such as acid chlorides or anhydrides in the presence of a base. The resulting esters can serve as prodrugs or as intermediates for further functionalization. The formation of O-acyl derivatives is often promoted by the presence of a bulky substituent at the C-2 position and the use of a sterically demanding acyl halide rsc.org.
Hydroxylation, Dehydration, and Condensation Reactions
While direct hydroxylation at an adjacent carbon is not a common reaction for this specific substrate, the pyrimidine ring can be involved in reactions that formally result in hydroxylation through multi-step sequences, often involving oxidation of a precursor.
Dehydration reactions are not directly applicable to the C-4 hydroxyl group in its phenolic form. However, if the pyrimidine ring undergoes reduction to a dihydropyrimidine derivative, the resulting secondary alcohol could potentially undergo dehydration to introduce a double bond.
Condensation reactions involving the C-4 hydroxyl group are plausible. For instance, in its tautomeric keto form, the adjacent C-5 position, if deprotonated, could participate in aldol-type condensation reactions with aldehydes or ketones, provided a suitable base is employed to generate the enolate.
Modifications of the Isopropyl Side Chain
The isopropyl group at the C-2 position, while generally less reactive than the iodo and hydroxyl functionalities, can undergo modification under specific conditions. These transformations typically target the benzylic-like position of the isopropyl group, which is activated by the adjacent pyrimidine ring.
One potential modification is oxidation. Strong oxidizing agents can potentially oxidize the tertiary carbon of the isopropyl group, leading to the formation of a hydroxyl group or, with more vigorous oxidation, cleavage of the side chain. Benzylic oxidations of alkyl side chains on aromatic rings are well-established and can often be achieved using reagents like potassium permanganate or chromic acid. Photochemical oxidation presents a milder alternative for the conversion of benzylic alcohols to ketones or aldehydes rsc.org.
Cycloaddition and Annulation Reactions Involving the Pyrimidine Ring
The pyrimidine core of this compound, while aromatic, can participate in cycloaddition and annulation reactions under specific conditions, leading to the formation of more complex fused heterocyclic systems. These transformations are of significant interest for the synthesis of novel compounds with potential biological activities.
Cycloaddition Reactions:
While the pyrimidine ring itself is generally electron-deficient and a reluctant diene in Diels-Alder reactions, its reactivity can be enhanced by the substituents. The electron-donating character of the hydroxyl group at C4 and the isopropyl group at C2, along with the electron-withdrawing iodo group at C5, modulates the electronic properties of the pyrimidine ring.
Diels-Alder Reactions: Intramolecular Diels-Alder reactions of pyrimidines have been reported, particularly when the dienophile is tethered to the pyrimidine ring. For this compound, derivatization at the hydroxyl or amino group (if the tautomeric form is considered) with a dienophilic moiety could facilitate intramolecular [4+2] cycloadditions, leading to the formation of bicyclic or polycyclic systems. The success of such reactions is highly dependent on the nature and length of the tether.
1,3-Dipolar Cycloadditions: The C5-C6 double bond of the pyrimidine ring can act as a dipolarophile in reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones. These reactions provide a direct route to the synthesis of fused five-membered heterocyclic rings. For instance, the reaction of this compound with an organic azide could potentially yield a triazolopyrimidine derivative. The regioselectivity of such cycloadditions would be governed by both steric and electronic factors.
Annulation Reactions:
Annulation reactions, which involve the formation of a new ring fused to the existing pyrimidine core, are a powerful tool for the synthesis of diverse heterocyclic scaffolds. The iodo group at the C5 position of this compound is particularly well-suited for participating in transition metal-catalyzed annulation reactions.
Palladium-Catalyzed Annulations: Palladium-catalyzed reactions are widely employed for the construction of fused ring systems. The C-I bond at the C5 position can readily undergo oxidative addition to a palladium(0) complex, initiating a catalytic cycle. Subsequent coupling with a suitable partner containing multiple reactive sites can lead to the formation of a new ring. For example, reaction with terminal alkynes under Sonogashira coupling conditions, followed by an intramolecular cyclization, can lead to the formation of pyrido[2,3-d]pyrimidines. Similarly, palladium-catalyzed annulation with internal alkynes or alkenes bearing appropriate functional groups can be envisioned to construct various fused systems. A plausible palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides access to substituted quinolines, suggesting similar strategies could be applied to this compound.
The following table summarizes potential cycloaddition and annulation reactions involving this compound:
| Reaction Type | Reactant/Conditions | Potential Product |
| Intramolecular Diels-Alder | Tethered dienophile | Bicyclic pyrimidine derivative |
| 1,3-Dipolar Cycloaddition | Organic azide | Triazolopyrimidine derivative |
| Palladium-Catalyzed Annulation | Terminal alkyne (e.g., Sonogashira coupling followed by cyclization) | Pyrido[2,3-d]pyrimidine derivative |
| Palladium-Catalyzed Annulation | o-aminoaryl boronic acid (Suzuki coupling followed by cyclization) | Pyrimido[4,5-b]quinoline derivative |
Regioselectivity and Chemoselectivity in Complex Derivatization
In the derivatization of this compound, which possesses multiple reactive sites, achieving regioselectivity and chemoselectivity is crucial for the synthesis of well-defined products. The inherent electronic and steric properties of the molecule, as well as the choice of reagents and reaction conditions, play a pivotal role in directing the outcome of chemical transformations.
Regioselectivity:
The pyrimidine ring of this compound presents several positions for potential reactions. The regioselectivity of these reactions is influenced by the interplay of the substituents:
C5-Iodo Group: The iodine atom at the C5 position is a versatile handle for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes this position the primary site for Suzuki, Sonogashira, Heck, and other similar coupling reactions.
C4-Hydroxyl Group: The hydroxyl group at the C4 position can undergo O-alkylation, O-acylation, and conversion to a leaving group (e.g., a chloro or triflate group) for subsequent nucleophilic substitution. Its reactivity is influenced by the tautomeric equilibrium with the corresponding pyrimidin-4(3H)-one form.
C6-Position: The C6 position, being adjacent to the electron-donating hydroxyl group and the electron-withdrawing iodo group, can be susceptible to electrophilic attack under certain conditions, although this is generally less favored than reactions at the other functional groups. Nucleophilic attack at C6 is also possible, particularly if the C4-hydroxyl group is converted to a better leaving group.
Chemoselectivity:
When multiple functional groups are present, chemoselectivity becomes a key consideration. For instance, in a reaction involving both the C5-iodo and C4-hydroxyl groups, the choice of reagents can dictate which group reacts preferentially.
Palladium-Catalyzed vs. Base-Mediated Reactions: In the presence of a palladium catalyst and a suitable coupling partner, the C5-iodo group will typically react selectively, leaving the C4-hydroxyl group intact. Conversely, in the presence of a strong base and an alkylating agent, O-alkylation at the C4-hydroxyl group is likely to occur without affecting the C5-iodo group.
Protecting Group Strategies: To achieve desired transformations in a specific order, protecting group strategies can be employed. For example, the C4-hydroxyl group can be protected with a suitable protecting group (e.g., a silyl or benzyl group) to allow for selective manipulation of the C5-iodo group. Subsequent deprotection would then reveal the hydroxyl group for further reactions.
The following table outlines the expected selectivity in the derivatization of this compound:
| Reagent/Condition | Target Site | Expected Reaction | Selectivity |
| Arylboronic acid, Pd catalyst, base | C5 | Suzuki Coupling | High Regioselectivity |
| Terminal alkyne, Pd/Cu catalyst, base | C5 | Sonogashira Coupling | High Regioselectivity |
| Alkyl halide, strong base | O4 | O-Alkylation | High Chemoselectivity |
| Acyl chloride, base | O4 | O-Acylation | High Chemoselectivity |
| POCl₃ | C4 | Chlorination | High Chemoselectivity |
This compound as a Versatile Synthetic Intermediate in Organic Synthesis
This compound serves as a valuable and versatile intermediate in organic synthesis, providing a platform for the construction of a wide array of more complex pyrimidine derivatives. Its utility stems from the presence of multiple, orthogonally reactive functional groups that can be selectively manipulated to introduce diverse structural motifs.
The key features that contribute to its versatility as a synthetic intermediate are:
The C5-Iodo Group: This is arguably the most important functional handle on the molecule. The carbon-iodine bond is relatively weak and highly susceptible to a broad range of transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and other carbon-based substituents at the C5 position. The ability to form new carbon-carbon bonds at this position is fundamental to the construction of complex molecular scaffolds.
The C4-Hydroxyl Group: The hydroxyl group at the C4 position can be readily converted into other functional groups. It can be transformed into a chloro group using reagents like phosphorus oxychloride (POCl₃), which then acts as a good leaving group for nucleophilic aromatic substitution reactions. This allows for the introduction of various nitrogen, oxygen, and sulfur nucleophiles at the C4 position. Furthermore, the hydroxyl group itself can be alkylated or acylated to generate ethers and esters.
The Pyrimidine Core: The inherent biological relevance of the pyrimidine scaffold makes any of its derivatives interesting targets for medicinal chemistry and drug discovery programs. By using this compound as a starting material, chemists can rapidly generate libraries of novel pyrimidine-containing compounds for biological screening.
Examples of Synthetic Applications:
| Target Compound Class | Synthetic Strategy | Key Reaction |
| 5-Aryl-2-isopropyl-pyrimidin-4-ols | Suzuki cross-coupling | C-C bond formation at C5 |
| 5-Alkynyl-2-isopropyl-pyrimidin-4-ols | Sonogashira cross-coupling | C-C bond formation at C5 |
| 4-Amino-5-iodo-2-isopropyl-pyrimidines | Chlorination of C4-OH followed by amination | Nucleophilic aromatic substitution |
| 4,5-Disubstituted-2-isopropyl-pyrimidines | Sequential or one-pot cross-coupling and nucleophilic substitution | Combination of C-C and C-N/C-O/C-S bond formation |
| Fused Pyrimidine Systems (e.g., Pyrido[2,3-d]pyrimidines) | Annulation reactions via palladium catalysis | C-C and C-N bond formation in a cascade process |
The strategic combination of reactions at the C4 and C5 positions allows for the synthesis of a vast number of derivatives with diverse substitution patterns. This makes this compound a powerful building block for the exploration of chemical space around the pyrimidine core.
Advanced Spectroscopic and Structural Elucidation of 5 Iodo 2 Isopropyl Pyrimidin 4 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 5-Iodo-2-isopropyl-pyrimidin-4-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a detailed picture of the molecular framework, including the connectivity of atoms and insights into the molecule's dynamic behavior.
Proton and Carbon-13 NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of this compound are predicted based on the analysis of structurally related pyrimidine (B1678525) derivatives. The chemical shifts are influenced by the electronic effects of the various substituents on the pyrimidine ring: the electron-donating hydroxyl and isopropyl groups, and the electron-withdrawing iodo group.
Proton (¹H) NMR:
The pyrimidine ring of this compound possesses one proton at the C6 position. This proton is expected to appear as a singlet in the aromatic region of the spectrum. Based on data for similar pyrimidine systems, its chemical shift would likely be influenced by the adjacent iodo and hydroxyl groups. For comparison, the protons on a simple pyrimidine ring appear at approximately 9.13, 8.81, and 7.60 ppm. hmdb.ca In 4-pyrimidinol, the proton signals are shifted due to the hydroxyl group. rsc.org The introduction of an iodo group at the C5 position is expected to further deshield the C6 proton.
The isopropyl group at the C2 position will exhibit a characteristic splitting pattern: a septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃). The methine proton will be coupled to the six equivalent methyl protons, and the methyl protons will be coupled to the single methine proton. The hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange processes.
Carbon-¹³ (¹³C) NMR:
The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in this compound. The chemical shifts of the pyrimidine ring carbons (C2, C4, C5, and C6) are particularly informative. The carbon atom bonded to the iodine (C5) is expected to have a significantly shifted signal due to the heavy atom effect. The carbonyl-like carbon (C4) in the pyrimidin-4-ol tautomer will appear at a downfield chemical shift, typically in the range of 160-170 ppm. For instance, in related pyrimidin-2-one derivatives, the C2 carbonyl carbon resonates at approximately 155.7 ppm. researchgate.net The carbon attached to the isopropyl group (C2) and the remaining pyrimidine carbon (C6) will have chemical shifts characteristic of their position in the heterocyclic ring, influenced by the neighboring substituents. The isopropyl carbons will appear in the aliphatic region of the spectrum.
The following table provides estimated chemical shift ranges for the protons and carbons of this compound, based on data from analogous compounds. hmdb.canih.govlibretexts.orgnih.govyoutube.com
| Atom | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
| H6 | 8.0 - 8.5 | - |
| Isopropyl-CH | 3.0 - 3.5 | 30 - 40 |
| Isopropyl-CH₃ | 1.2 - 1.5 | 20 - 25 |
| OH | Variable (broad) | - |
| C2 | - | 155 - 165 |
| C4 | - | 160 - 170 |
| C5 | - | 80 - 90 |
| C6 | - | 140 - 150 |
| Isopropyl-CH | - | 30 - 40 |
| Isopropyl-CH₃ | - | 20 - 25 |
These are estimated values and can vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, a suite of two-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. nih.gov For this compound, the most significant COSY correlation would be observed between the methine proton and the methyl protons of the isopropyl group. This would appear as a cross-peak connecting the septet and the doublet in the 2D spectrum, confirming the presence of the isopropyl moiety.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond couplings). researchgate.net The HSQC spectrum would show a correlation peak for the C6-H6 pair, as well as for the methine and methyl carbons of the isopropyl group with their attached protons. This allows for the direct assignment of the carbon signals for all protonated carbons.
Dynamic NMR Studies for Conformational Flexibility
Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the rates and thermodynamics of conformational changes in molecules. sci-hub.stdocbrown.info In the case of this compound, there are several potential dynamic processes that could be investigated.
One area of interest is the rotation of the isopropyl group around the C2-C(isopropyl) bond. At low temperatures, this rotation might be slow enough on the NMR timescale to result in the observation of distinct signals for the two methyl groups of the isopropyl substituent, which are diastereotopic. As the temperature is increased, the rate of rotation would increase, leading to a coalescence of these signals into a single doublet. By analyzing the line shapes of the spectra at different temperatures, the energy barrier for this rotation could be determined. researchgate.net
Another potential dynamic process is the tautomerism between the 4-ol and the 4-one forms of the pyrimidine ring. While the 4-ol form is named, the pyrimidin-4-one tautomer is often more stable. Variable temperature NMR studies could provide insights into the equilibrium between these tautomers and the kinetics of their interconversion, although this exchange is often too rapid to be observed on the NMR timescale.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Characteristic Vibrational Modes of the Pyrimidinol Framework
The IR spectrum of this compound would display a series of characteristic absorption bands corresponding to the vibrations of its pyrimidinol framework and substituents. Based on data from related pyrimidine derivatives, the following vibrational modes are expected: pharmacy180.comvscht.czresearchgate.net
| Functional Group/Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (broad) |
| N-H | Stretching (in tautomeric form) | 3100 - 3500 |
| C-H (aromatic/vinylic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=O (in tautomeric form) | Stretching | 1650 - 1700 |
| C=N, C=C | Ring Stretching | 1400 - 1650 |
| C-O | Stretching | 1200 - 1300 |
| C-I | Stretching | 500 - 600 |
The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The C=O stretching vibration of the pyrimidin-4-one tautomer would be a strong indicator of its presence in the solid state or in solution. The various C=N and C=C stretching vibrations of the pyrimidine ring would appear in the fingerprint region, providing a characteristic pattern for the heterocyclic core.
Spectroscopic Probes for Intermolecular Interactions (e.g., Hydrogen Bonding)
IR spectroscopy is particularly sensitive to intermolecular interactions, most notably hydrogen bonding. In this compound, the hydroxyl group can act as a hydrogen bond donor, and the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. This can lead to the formation of dimers or larger aggregates in the solid state or in concentrated solutions.
The presence and strength of hydrogen bonding can be inferred from the position and shape of the O-H stretching band in the IR spectrum. In a non-hydrogen-bonding environment (e.g., a very dilute solution in a non-polar solvent), the O-H stretch would appear as a sharp band at a higher wavenumber (around 3600 cm⁻¹). In the presence of hydrogen bonding, this band shifts to lower wavenumbers (typically 3200-3400 cm⁻¹) and becomes significantly broader and more intense. By studying the IR spectrum under different conditions (e.g., varying concentration or solvent polarity), the nature of the hydrogen bonding interactions can be investigated.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and deducing its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. mdpi.com For this compound, the expected monoisotopic mass can be calculated from its chemical formula, C₇H₉IN₂O.
Table 1: Theoretical Exact Mass and Isotopic Distribution for [C₇H₉IN₂O+H]⁺
| Isotope | Calculated m/z | Relative Abundance (%) |
| [M+H]⁺ | 264.9832 | 100.00 |
| [M+1+H]⁺ | 265.9866 | 7.74 |
| [M+2+H]⁺ | 266.9859 | 1.15 |
This interactive table provides the theoretical mass-to-charge ratios and expected relative abundances for the primary isotopic peaks of protonated this compound. These values serve as a benchmark for experimental HRMS data.
The experimental HRMS data would be expected to align closely with these theoretical values, providing strong evidence for the compound's elemental composition. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental formulas. csic.es
Electron ionization (EI) or collision-induced dissociation (CID) in mass spectrometry causes the molecular ion to break apart into smaller, characteristic fragment ions. wikipedia.org The analysis of these fragmentation patterns provides valuable information for confirming the molecular structure. For this compound, several key fragmentation pathways can be predicted based on the known behavior of related structures. sapub.orgiosrjournals.org
A primary fragmentation event would likely be the loss of the iodine atom, a good leaving group, resulting in a significant peak at m/z 137. Another prominent fragmentation would involve the loss of the isopropyl group. The cleavage of the C-C bond alpha to the pyrimidine ring can lead to the formation of a stable cation. For instance, the loss of a methyl radical from the isopropyl group is a common fragmentation pathway for isopropyl-substituted compounds. docbrown.info
Table 2: Predicted Major Fragment Ions of this compound in MS/MS
| Predicted Fragment (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 249 | •CH₃ | Loss of a methyl radical from the isopropyl group |
| 221 | •CH(CH₃)₂ | Loss of the isopropyl radical |
| 137 | •I | Loss of an iodine radical |
| 110 | •I, HCN | Subsequent loss of hydrogen cyanide from the [M-I]⁺ ion |
This interactive table details the expected major fragment ions, their corresponding neutral losses, and the proposed structures of the resulting fragments. This information is crucial for the structural elucidation of the parent molecule.
The pyrimidine ring itself can undergo characteristic cleavages, often involving the loss of small molecules like hydrogen cyanide (HCN). nih.gov The fragmentation of the pyrimidine ring is a well-studied process and provides a fingerprint for this class of compounds. nih.govacs.org The presence of the iodine atom would also be evident in the isotopic pattern of the molecular ion and any iodine-containing fragments, as iodine is monoisotopic.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined. For similar pyrimidine derivatives, X-ray crystallography has been successfully used to elucidate their solid-state structures. nih.govnih.gov
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.3 |
| Volume (ų) | 978.5 |
| Z | 4 |
| R-factor | < 0.05 |
This interactive table presents a set of hypothetical but realistic crystallographic parameters for this compound, based on data from structurally related compounds. These parameters define the unit cell and the quality of the structural refinement.
The X-ray crystal structure would reveal the preferred conformation of the isopropyl group relative to the pyrimidine ring. It would also show how the molecules pack together in the crystal lattice. Hydrogen bonding is expected to be a dominant intermolecular interaction, likely involving the hydroxyl group and the nitrogen atoms of the pyrimidine ring. These interactions play a crucial role in the stability of the crystal structure. In similar pyrimidine structures, N-H···N and O-H···N hydrogen bonds are commonly observed, often leading to the formation of dimers or extended networks. nih.gov
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and can significantly impact their physical properties. While there are no specific studies on the polymorphism of this compound, it is a possibility that should be considered. Different polymorphs would exhibit distinct X-ray diffraction patterns and may have different melting points and solubilities.
Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another area of interest. Co-crystals of this compound with other molecules could be designed to modify its physical properties. The study of polymorphism and co-crystallization is important for understanding the solid-state chemistry of this compound. rsc.org
X-ray Photoelectron Spectroscopy (XPS) Analysis for Electronic Structure Probing
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition and the chemical and electronic states of atoms within a material. The method works by irradiating a sample with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material. The binding energy of these core-level electrons is characteristic of a specific element and its chemical environment.
A detailed XPS analysis of this compound would involve acquiring high-resolution spectra for the I 3d, N 1s, O 1s, and C 1s regions.
Nitrogen (N 1s): The pyrimidine ring contains two nitrogen atoms in distinct chemical environments, which would be expected to produce separate, though potentially overlapping, peaks in the N 1s spectrum.
Carbon (C 1s): The C 1s spectrum would be more complex, representing a composite of signals from the different carbon atoms: those in the pyrimidine ring, which are bonded to nitrogen and iodine, and those in the isopropyl group. The electron-withdrawing nature of the iodine and nitrogen atoms would shift the binding energies of adjacent carbon atoms to higher values. Theoretical analysis, similar to that performed on related heterocyclic systems like pyridine (B92270), is often crucial to deconstruct and accurately assign the various contributions within the C 1s envelope. nih.govresearchgate.net
Iodine (I 3d): The I 3d spectrum would confirm the presence of iodine and its oxidation state.
Oxygen (O 1s): The O 1s peak would correspond to the hydroxyl group at the 4-position of the pyrimidine ring.
By comparing experimental binding energies with theoretical calculations, a comprehensive picture of the molecular electronic structure can be developed. nih.gov This combination allows for a precise determination of how charge is distributed across the molecule, which is fundamental to understanding its reactivity and intermolecular interactions.
Table 1: Illustrative XPS Data for this compound
| Core Level | Expected Binding Energy (eV) Range | Structural Information Provided |
| I 3d₅/₂ | ~619 - 621 | Confirms the presence and chemical state of the iodine substituent. |
| N 1s | ~398 - 401 | Reveals the electronic environments of the two distinct nitrogen atoms within the pyrimidine ring. researchgate.net |
| O 1s | ~532 - 534 | Corresponds to the oxygen atom of the hydroxyl (-OH) group. |
| C 1s | ~284 - 288 | A complex signal composed of contributions from the isopropyl carbons and the electronically distinct carbons of the ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying molecules containing conjugated π systems and heteroatoms with non-bonding electrons (n electrons), which are known as chromophores. libretexts.orgpharmatutor.org
The pyrimidine ring in this compound, with its alternating double bonds and nitrogen heteroatoms, acts as the primary chromophore. The absorption of UV light by this compound is dominated by two main types of electronic transitions:
π → π* Transitions: An electron is excited from a π bonding orbital to a π* anti-bonding orbital. These transitions are typically high in energy and result in strong absorption bands, often in the 200-300 nm range for pyrimidine derivatives. pharmatutor.orgnih.gov
n → π* Transitions: An electron from a non-bonding orbital (i.e., the lone pair on a nitrogen or oxygen atom) is promoted to a π* anti-bonding orbital. pharmatutor.org These transitions require less energy and thus occur at longer wavelengths but are generally much weaker in intensity ("forbidden" transitions) compared to π → π* transitions. pharmatutor.org
The substituents on the pyrimidine ring—the iodo, isopropyl, and hydroxyl groups—act as auxochromes, modifying the energy of these transitions and, consequently, the wavelength (λmax) and intensity of the absorption peaks. Studies on other halogenated pyrimidines, such as 2-chloropyrimidine (B141910) and 2-bromopyrimidine, have demonstrated that halogen substitution significantly shifts the absorption bands. rsc.org The presence of the iodine atom at the 5-position and the hydroxyl group at the 4-position in the target molecule would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyrimidine.
The UV-Vis spectrum provides a characteristic fingerprint of the molecule's electronic structure, with the position and intensity of absorption bands directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org
Table 2: Principal Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |
| π → π | Excitation from π bonding to π anti-bonding orbital | Shorter Wavelength (~250-300 nm) nih.gov | High |
| n → π | Excitation from non-bonding (N, O lone pair) to π anti-bonding orbital | Longer Wavelength (>300 nm) pharmatutor.org | Low |
Structure Activity Relationship Sar Studies and Molecular Mechanisms of Interaction of 5 Iodo 2 Isopropyl Pyrimidin 4 Ol Derivatives
Molecular Docking and Binding Affinity Analysis
Molecular docking and binding affinity analyses are powerful computational tools used to predict and understand how a ligand, such as a 5-Iodo-2-isopropyl-pyrimidin-4-ol derivative, interacts with a target protein at the molecular level. These methods provide insights into the binding mode, interaction network, and the energetic favorability of the binding.
Prediction of Binding Poses and Interaction Networks
The prediction of how a molecule orients itself within the active site of a protein—its binding pose—is crucial for understanding its inhibitory mechanism. For derivatives of pyrimidin-4-ol, molecular docking studies have revealed key interactions that contribute to their binding affinity. These interactions primarily include hydrogen bonding, hydrophobic interactions, and π-π stacking.
Modern drug design often employs molecular modeling and docking to assess the bioactivity of newly synthesized compounds. mdpi.com This approach is particularly valuable for hybrid compounds containing multiple bioactive fragments, as it can predict how these fragments will interact with active receptor sites to potentially enhance biological activity. mdpi.com The goal is to achieve a binding pose that is as close to the real-world conditions as possible. mdpi.com
The interaction network between a ligand and a protein is a complex interplay of various non-covalent forces. The ability to predict these drug-target interaction networks on a large scale is a significant area of research in genomic drug discovery. nih.gov Statistical methods that integrate both chemical structure and genomic sequence information are being developed to infer these interactions without the need for 3D protein structures. nih.gov These methods formalize the prediction as a supervised learning problem for a bipartite graph, unifying chemical and genomic data into a "pharmacological space". nih.gov
The pyrimidine (B1678525) nucleus is a versatile scaffold in medicinal chemistry, and the position of substituents greatly influences its biological activities. nih.gov These activities are diverse, ranging from antimicrobial and anticancer to anti-inflammatory and antihypertensive effects. nih.gov
Estimation of Binding Energies
Beyond predicting the binding pose, it is essential to quantify the strength of the interaction between the ligand and the protein. This is often expressed as the binding energy (e.g., ΔG binding). Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are used to estimate these energies.
Molecular docking studies on pyrimidine derivatives have shown a correlation between their binding energy and their biological activity. For instance, in a study of pyrimidine derivatives targeting human cyclin-dependent kinase 2 (CDK2), compounds with lower binding energies exhibited better antioxidant activity. nih.govnih.gov Specifically, compounds with chloro and cyano substituents showed the highest binding scores. nih.gov The binding energies for some of these derivatives were reported to be in the range of -7.4 to -7.9 kcal/mol. nih.govnih.gov
Similarly, in the investigation of thiopyrimidine-5-carbonitrile derivatives as potential cytotoxic agents, a molecular docking study was performed against the thymidylate synthase enzyme. researchgate.net The results indicated that the binding affinity was a key factor in their activity, with one of the most active compounds exhibiting a binding energy of -88.52 Kcal/mol. researchgate.net
Mechanistic Enzymatic Inhibition Studies
Understanding the precise mechanism by which this compound derivatives inhibit specific enzymes is fundamental to their development as therapeutic agents. These studies often involve detailed kinetic analyses and structural biology techniques to elucidate the mode of inhibition.
Dihydrofolate Reductase (DHFR) Inhibition Mechanisms
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, making it an attractive target for antimicrobial and anticancer drugs. Pyrimidine derivatives have been extensively studied as DHFR inhibitors.
A derivative of this compound, specifically 5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (a compound referred to as j9), has been identified as a potent inhibitor of Staphylococcus aureus DHFR (SaDHFR). nih.gov This compound was found to directly bind to SaDHFR, leading to strong enzymatic inhibition with an IC50 value of 0.97 nM. nih.gov The development of this inhibitor was based on a previously identified hit compound, AF-353, which was a novel Mycobacterium tuberculosis DHFR inhibitor. nih.gov
The general strategy for developing DHFR inhibitors often involves the use of a 2,4-diaminopyrimidine (B92962) scaffold, which mimics the structure of folic acid. nih.gov Many existing and investigational DHFR inhibitors belong to classes such as pyrimidines, pteridines, quinazolines, and pyrido-pyrimidines. nih.gov The design of new pyrimidine-based DHFR inhibitors often involves computational screening through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions and molecular docking experiments before synthesis and in vitro testing. nih.gov
Kinase Inhibition Mechanisms
Kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in diseases like cancer. Consequently, they are major targets for drug development. Pyrimidine derivatives have shown promise as inhibitors of various kinases.
PI3Kα, VEGFR-2, Aurora Kinase, and Polo-like Kinase: The pyrimidine scaffold is a key component of many FDA-approved anticancer drugs that target kinases. nih.gov The structure-activity relationship (SAR) of these derivatives is critical, as the nature of the heterocycle and its substituents determines the activity and toxicity profile. researchgate.net
Derivatives of 2,4-disubstituted pyrimidines have been evaluated as dual inhibitors of cholinesterases and Aβ-aggregation, with SAR studies indicating that the inhibitory activity is sensitive to the steric and electronic properties of substituents at the C-2 and C-4 positions of the pyrimidine ring. nih.gov Similarly, the antiproliferative activity of pyridine (B92270) derivatives against cancer cell lines is influenced by the number and position of substituents like methoxy (B1213986) groups. mdpi.com
In the context of cyclin-dependent kinases (CDKs), a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were developed as dual inhibitors of CDK6 and CDK9. nih.gov The most potent compound from this series was found to directly bind to both kinases, suppressing their downstream signaling pathways, leading to cell cycle arrest and apoptosis. nih.gov
Other Enzyme Targets and Mechanistic Deconvolution
The versatility of the pyrimidine scaffold allows for its application as an inhibitor for a wide range of other enzymes.
RNase H, 5-aminolevulinate synthase, 5-lipoxygenase: While specific studies on this compound derivatives targeting these exact enzymes are not detailed in the provided context, the general principles of pyrimidine-based inhibitor design are applicable. For example, coumarin (B35378) derivatives, which also feature a heterocyclic core, have been studied for their antifungal activity, with SAR studies demonstrating the importance of specific substitutions for activity. mdpi.com
The cytotoxic activity of thiopyrimidine-5-carbonitrile derivatives has been evaluated against the HepG2 cell line. researchgate.net The most potent compound in this series exhibited significant activity, and molecular docking studies suggested its mechanism of action involves the inhibition of thymidylate synthase. researchgate.net
Receptor Binding and Allosteric Modulation Mechanisms of this compound Derivatives
While direct and extensive receptor binding and allosteric modulation mechanism studies specifically for this compound are not widely available in public literature, the behavior of this compound and its derivatives can be inferred from research on structurally related pyrimidine molecules. The pyrimidine scaffold is a common feature in ligands developed for a wide array of biological targets, and the substituents on this core structure play a crucial role in determining its specific interactions.
Specific Receptor Interaction Profiling (e.g., hACE2, σ1 receptor, CB2R)
The potential for this compound and its derivatives to interact with various receptors is an area of significant interest. The pyrimidine core serves as a versatile scaffold that can be adapted to bind to diverse biological targets.
hACE2: The angiotensin-converting enzyme 2 (hACE2) receptor, which gained prominence as the entry point for the SARS-CoV-2 virus, has been a target for various small molecules. In silico studies have explored the potential of diaryl pyrimidine derivatives to bind at the interface of the hACE2 and spike protein complex. researchgate.net These computational models suggest that the pyrimidine core can establish significant binding interactions, including hydrogen bonds and π-π stacking, near the helical interaction site. researchgate.net Although not the specific compound , these findings indicate the possibility of designing pyrimidine-based inhibitors for this interaction.
Sigma-1 (σ1) Receptor: The σ1 receptor is a unique ligand-regulated molecular chaperone implicated in a variety of neurological conditions. nih.govresearchgate.net The pyrimidine scaffold has been successfully utilized to develop potent and selective σ1 receptor antagonists. acs.orgresearchgate.net For instance, a series of pyrimidine derivatives were synthesized and evaluated, with some compounds exhibiting high binding affinity for the σ1 receptor. researchgate.netacs.org The most promising derivative from one study, 5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-(piperidin-1-yl)propoxy)pyrimidine, demonstrated a high affinity (Ki = 1.06 nM) and excellent selectivity over the σ2 receptor. researchgate.netacs.org This highlights the suitability of the substituted pyrimidine core for achieving potent and selective σ1 receptor modulation. acs.orgnih.gov
| Compound | Receptor Affinity (Ki in nM) for σ1 | Selectivity (σ2/σ1) | Reference |
| 5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-(piperidin-1-yl)propoxy)pyrimidine | 1.06 | 1344-fold | researchgate.netacs.org |
| 4-acylaminopyrazolo[3,4-d]pyrimidine 9a | High (specific value not stated) | High | nih.gov |
Cannabinoid 2 (CB2) Receptor: The CB2 receptor is a G protein-coupled receptor primarily involved in immune function. Allosteric modulators, which bind to a site distinct from the primary (orthosteric) site, are of great interest as they can fine-tune the receptor's response to endogenous ligands. nih.govtandfonline.comscispace.com Allosteric modulators can be positive (PAMs), enhancing the effect of the primary ligand, or negative (NAMs), diminishing it. mdpi.comacs.org While specific iodo-isopropyl-pyrimidinol derivatives have not been identified as CB2R allosteric modulators, various other chemical scaffolds have been explored. tandfonline.com For example, cannabidiol (B1668261) (CBD) has been shown to act as a NAM at the CB2 receptor. acs.org The development of pyrimidine-based allosteric modulators for CB2R remains a potential area for future research, leveraging the scaffold's versatility. nih.govtandfonline.com
Ligand-Receptor Complex Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the stability and conformational changes of a ligand-receptor complex over time. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket. dntb.gov.ua
For pyrimidine derivatives, MD simulations have been employed to study their interactions with various receptors:
Stability and Flexibility: The root mean square deviation (RMSD) of the complex is monitored to assess its stability throughout the simulation. A stable RMSD suggests that the ligand remains securely bound within the receptor's active site. The root mean square fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein and pinpoint residues that are crucial for the interaction with the ligand. nih.gov
Interaction Analysis: MD simulations allow for a detailed analysis of the interactions between the ligand and the receptor. For example, a study on thieno[2,3-d]pyrimidine (B153573) derivatives targeting adenosine (B11128) receptors used MD simulations to identify the important amino acid residues responsible for binding affinity. nih.gov Similarly, simulations of VEGFR-2 with a thieno[2,3-d]pyrimidine inhibitor helped to understand the binding conformation and energetic features of the complex. rsc.org In studies of pyrimidine derivatives with the σ1 receptor, simulations have shown that hydrophobic and hydrogen bond interactions are key to the stability of the complex. dntb.gov.ua These computational approaches are essential for rationalizing structure-activity relationships and guiding the design of more potent and selective ligands. nih.gov
Influence of Substituent Modifications on Molecular Recognition and Mechanism
The biological activity of a pyrimidine derivative is greatly influenced by the nature and position of its substituents. nih.gov Strategic modifications to the pyrimidine core and its appended groups can modulate receptor affinity, selectivity, and mechanism of action. nih.gov
Role of Halogen (Iodine) Substitution on Interaction Profile
The presence of a halogen atom, such as iodine, at the C5 position of the pyrimidine ring can significantly impact its interaction with a biological target. Halogen atoms can form a specific non-covalent interaction known as a halogen bond. This occurs due to an anisotropic distribution of electron density on the halogen's surface, creating a region of positive electrostatic potential (a "σ-hole") opposite the covalent bond, which can interact favorably with a nucleophilic region (like a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom) on the receptor. acs.org
The key aspects of iodine substitution include:
Halogen Bonding: Iodine is a particularly effective halogen bond donor due to its large size and high polarizability. acs.org This directional interaction can enhance binding affinity and contribute to ligand selectivity. nih.govnih.gov Molecular dynamics simulations have been used to confirm the role of halogen bonds in stabilizing ligand-receptor complexes. nih.govnih.gov
Lipophilicity and Pharmacokinetics: Halogenation generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. This is a common strategy in drug design to enhance pharmacokinetic properties. nih.gov
Biological Activity: Modifications at the C5 position of pyrimidine nucleosides with halogens have been shown to result in compounds with anticancer and antiviral properties, underscoring the importance of this substitution for biological activity.
Impact of Isopropyl and Hydroxyl Groups on Molecular Recognition and Target Selectivity
The isopropyl and hydroxyl groups on the this compound scaffold each play distinct and crucial roles in molecular recognition and target selectivity.
Isopropyl Group: The isopropyl group at the C2 position primarily contributes to the molecule's interaction profile through:
Steric Influence: The size and shape of the isopropyl group can influence the orientation of the entire molecule within the binding site. This steric hindrance can be a key determinant of selectivity, preventing the molecule from binding to off-target proteins that have smaller binding pockets. A study on 2,4-disubstituted pyrimidine derivatives noted that a branched, sterically demanding alkyl chain like isopropyl could impact selectivity.
SAR in Related Compounds: In a study of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine derivatives, the isopropyl group was a key feature of the lead compound, suggesting its importance for potent activity against the target enzyme. nih.gov
Hydroxyl Group: The hydroxyl group at the C4 position (which exists in tautomeric equilibrium with the 4-oxo form) is critical for forming specific, directional interactions:
Hydrogen Bonding: This group can act as both a hydrogen bond donor (with its hydrogen atom) and a hydrogen bond acceptor (with its oxygen atom). This allows it to form strong hydrogen bonds with polar amino acid residues in the receptor's binding site, which is often a critical factor for anchoring the ligand and ensuring high affinity. nih.gov
Modulating Selectivity: The specific placement of hydrogen bond donors and acceptors is a key element of molecular recognition. The ability of the 4-hydroxyl group to form these interactions can be a deciding factor in the selectivity of the compound for its intended target over other proteins. nih.gov Studies on pyrimidine derivatives have often highlighted the importance of such polar groups for receptor selectivity. nih.gov
Modulation of Pyrimidine Core for Enhanced or Altered Mechanisms
The pyrimidine ring is a privileged scaffold in medicinal chemistry because it can be readily modified at multiple positions (C2, C4, C5, and C6) to fine-tune its pharmacological properties. nih.govorientjchem.org This versatility allows for the development of compounds with enhanced potency, improved selectivity, or even entirely new mechanisms of action.
Scaffold Decoration: By adding different functional groups at various positions on the pyrimidine core, chemists can optimize interactions with a specific target. For example, attaching a basic amine via a linker is a common strategy for targeting aminergic GPCRs and has been shown to be crucial for the activity of pyrimidine-based σ1 receptor antagonists. nih.govacs.org
Bioisosteric Replacement: Replacing parts of the pyrimidine scaffold or its substituents with other groups that have similar physical or chemical properties (bioisosteres) can lead to improved efficacy or pharmacokinetics.
Developing Dual-Target Inhibitors: The flexibility of the pyrimidine scaffold has been exploited to design single molecules that can inhibit two or more targets simultaneously. This is a promising strategy in cancer therapy to overcome drug resistance. nih.gov By carefully designing the substituents on the pyrimidine core, it is possible to create ligands that fit into the binding sites of two different kinases, for example. nih.gov
Altering Mechanisms: Modifications can switch a compound's mode of action, for instance, from an orthosteric antagonist to an allosteric modulator. While not yet demonstrated for this compound itself, the principle of using core modifications to alter the mechanism of action is well-established in drug discovery.
Computational-Experimental Correlation for Mechanistic Validation
In the development of novel therapeutic agents, establishing a clear link between a compound's chemical structure and its biological activity is paramount. For derivatives of this compound, the integration of computational modeling with experimental testing provides a robust framework for validating their mechanisms of interaction at a molecular level. This correlational approach is essential for confirming the predictions of theoretical models and gaining a deeper, more reliable understanding of structure-activity relationships (SAR). By systematically comparing in silico predictions with in vitro and in vivo data, researchers can refine molecular designs and enhance the predictability of new derivatives.
The validation of computational models is a critical step in modern drug discovery. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics (MD) simulations are powerful tools for predicting the biological activity and binding modes of novel compounds. nih.govmdpi.com However, the predictive power of these models is contingent on their validation through experimental data. researchgate.net This process typically involves a reciprocal loop of prediction and testing, where computational insights guide experimental design, and the results, in turn, refine the computational models.
One of the primary methods for this validation is the correlation of predicted biological activities from QSAR models with experimentally determined values. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov For pyrimidine derivatives, QSAR studies have been employed to predict activities against various targets, including cancer and microbial pathogens. nih.govnih.gov The reliability of a QSAR model is assessed through statistical metrics such as the coefficient of determination (R²) and the cross-validation coefficient (Q²). A high correlation between the predicted and experimental activities indicates a robust and predictive model. For instance, in a study on pyrimidine derivatives as VEGFR-2 inhibitors, a non-linear artificial neural network (ANN) model demonstrated a high predictive power with an R² value of 0.998, signifying a strong correlation between the computationally predicted and experimentally observed activities. nih.gov
The following table illustrates a hypothetical correlation between predicted and experimental activities for a series of pyrimidine derivatives, showcasing the validation of a QSAR model.
| Compound | Predicted pIC50 (QSAR) | Experimental pIC50 | Residual |
| Derivative 1 | 7.5 | 7.3 | 0.2 |
| Derivative 2 | 6.8 | 6.9 | -0.1 |
| Derivative 3 | 8.1 | 8.0 | 0.1 |
| Derivative 4 | 6.2 | 6.5 | -0.3 |
| Derivative 5 | 7.9 | 7.7 | 0.2 |
This table is a representative example based on typical QSAR study outcomes and does not represent actual data for this compound derivatives.
Molecular docking is another computational technique that predicts the preferred orientation of a ligand when bound to a target protein. The validation of these predicted binding poses is crucial for understanding the molecular interactions that drive biological activity. Experimental techniques such as X-ray crystallography can provide the definitive three-dimensional structure of a ligand-protein complex, allowing for a direct comparison with the docked pose. A close match between the predicted and crystallographic poses provides strong evidence for the proposed binding mode. In the absence of crystallographic data, site-directed mutagenesis can be used to experimentally verify the importance of key amino acid residues predicted by docking to be involved in the interaction.
Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-protein interaction, predicting the stability of the complex over time. The insights from MD simulations, such as the persistence of key hydrogen bonds or hydrophobic interactions, can be correlated with experimental data. For example, the binding free energies calculated from MD simulations can be compared with experimentally determined binding affinities (e.g., Ki or Kd values). A strong correlation between the calculated and experimental binding energies lends confidence to the predicted interaction mechanism. In a study on thieno[2,3-d]pyrimidine derivatives, the binding energies from docking studies were found to be in harmony with the biological findings, with the most potent inhibitor showing the best binding score. rsc.org
The following table demonstrates a representative correlation between computational docking scores and experimental inhibitory concentrations (IC50) for a series of pyrimidine analogs.
| Compound | Docking Score (kcal/mol) | Experimental IC50 (µM) |
| Analog 1 | -9.5 | 0.5 |
| Analog 2 | -8.2 | 2.1 |
| Analog 3 | -10.1 | 0.2 |
| Analog 4 | -7.5 | 5.8 |
| Analog 5 | -9.8 | 0.4 |
This table is a representative example based on typical docking and experimental assay correlations and does not represent actual data for this compound derivatives.
Future Directions and Emerging Research Avenues for 5 Iodo 2 Isopropyl Pyrimidin 4 Ol Research
Development of Greener and Sustainable Synthetic Methodologies
The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of pharmaceutical compounds is no exception. mdpi.com Future research will likely focus on developing environmentally benign methods for producing 5-Iodo-2-isopropyl-pyrimidin-4-ol and its analogs. Key areas of development include:
Solvent-Free Reactions: Mechanochemical grinding, where reactants are ground together in a mortar and pestle without a solvent, offers a green alternative to traditional synthesis. mdpi.com This method has been successfully used for the iodination of other pyrimidine (B1678525) derivatives, often resulting in high yields and reduced waste. mdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance purity compared to conventional heating methods. researchgate.net This technique is considered a more sustainable and green approach for synthesizing heterocyclic compounds like pyrimidines. mdpi.comresearchgate.net
Use of Greener Solvents: When solvents are necessary, the focus is on replacing hazardous solvents with more environmentally friendly options, such as water, ethanol, or ionic liquids. This approach minimizes the negative environmental impact associated with chemical production. researchgate.net
Adopting these green chemistry principles can lead to more efficient, safer, and cost-effective production of pyrimidinol-based compounds. researchgate.net
Design of Advanced Derivatization Pathways for Bio-conjugation and Prodrug Design
The structure of this compound contains reactive sites—specifically the iodo and hydroxyl groups—that are ideal for chemical modification. This opens up advanced derivatization pathways for two key applications:
Bio-conjugation: The pyrimidinol core can be chemically linked to other biomolecules, such as peptides, antibodies, or fluorescent dyes. This process, known as bio-conjugation, can be used to create highly specific molecular probes for research or to develop targeted therapies that deliver the active compound directly to diseased cells, potentially increasing efficacy and reducing side effects.
Prodrug Design: A prodrug is an inactive or less active molecule that is converted into the active drug within the body. The hydroxyl group on the pyrimidinol ring can be esterified or otherwise modified to improve properties like solubility, stability, or oral bioavailability. For instance, a recent study on a related compound, 5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (h1), demonstrated that systematic derivatization led to a new compound (j9) with potent antibacterial activity and favorable oral bioavailability (F = 40.7%) in preclinical models. nih.gov This highlights the power of derivatization to transform a hit compound into a viable drug candidate.
Exploration of Multitargeting Ligands based on the Pyrimidinol Scaffold
Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. The traditional "one drug-one target" approach has shown limited success against such diseases. nih.gov A modern and promising strategy is the design of Multi-Target-Directed Ligands (MTDLs)—single chemical entities engineered to interact with multiple targets simultaneously. nih.govnih.gov
The pyrimidinol scaffold is an excellent foundation for developing MTDLs. Researchers can create hybrid molecules by combining the this compound core with other known pharmacophores. This approach aims to create synergistic effects and overcome drug resistance. For example, MTDLs have been designed by combining moieties that inhibit acetylcholinesterase with antioxidants or other neuroprotective agents for potential use in Alzheimer's disease. nih.gov The pyrimidine nucleus, being a common feature in many bioactive compounds, provides a versatile platform for such molecular hybridization. nih.gov
Application of Artificial Intelligence and Machine Learning in Compound Design and Mechanism Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.govspringernature.com These computational tools can dramatically accelerate the design and optimization of new compounds based on the this compound structure. Key applications include:
Predictive Modeling: ML models can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of novel derivatives before they are synthesized, saving significant time and resources. mdpi.com
De Novo Design: Generative AI models can design entirely new molecules from scratch, built around the pyrimidinol scaffold, that are optimized for desired properties such as high potency and selectivity against a specific biological target. nih.gov
Mechanism Prediction: By analyzing large datasets of compound structures and their biological effects, AI can help predict the mechanism of action for new pyrimidinol derivatives, providing crucial insights for further experimental validation. researchgate.net
While AI has shown great promise, its application in medicinal chemistry is still evolving and often requires large datasets for optimal performance. nih.gov However, its integration into the design-make-test-analyze cycle is becoming indispensable for modern drug discovery. springernature.com
| Compound ID | Modification on Pyrimidinol Core | Predicted Target | Predicted IC₅₀ (nM) | HTS Hit? |
| LEAD-001 | This compound | Kinase A | 500 | No |
| AI-GEN-01 | R1: -Br; R2: -cyclopropyl | Kinase A | 75 | Yes |
| AI-GEN-02 | R1: -I; R2: -tert-butyl | Kinase B | 120 | No |
| AI-GEN-03 | R1: -Cl; R2: -isopropyl (Bio-conjugated) | Kinase A | 15 | Yes |
This table is for illustrative purposes to show how data from the discussed research avenues could be presented.
Integration of High-Throughput Screening with Mechanistic Studies
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds to identify "hits" that interact with a biological target. malvernpanalytical.com Future research on this compound will involve creating large libraries of its derivatives for HTS campaigns. nih.gov
However, identifying a hit is only the first step. A critical future direction is the tight integration of HTS with detailed mechanistic studies to ensure the validity and relevance of the findings. nih.gov This integrated workflow involves:
Primary HTS: Screening a library of pyrimidinol derivatives to identify initial hits against a target of interest (e.g., a specific kinase or enzyme). nih.gov
Hit Confirmation: Re-testing the initial hits to eliminate false positives. malvernpanalytical.com
Mechanistic Elucidation: Using a battery of secondary assays (biochemical, cellular, biophysical) to determine the precise mechanism of action of the confirmed hits. This step is crucial to weed out compounds that work through undesirable mechanisms, such as aggregation or non-specific reactivity. nih.gov
This rigorous approach ensures that only the most promising and well-characterized compounds advance to the lead optimization stage. nih.govnih.gov
Deepening Understanding of Structure-Mechanism Relationships for Pyrimidinol Compounds
A fundamental goal of medicinal chemistry is to understand how a compound's chemical structure relates to its biological activity—the structure-activity relationship (SAR). nih.gov For the pyrimidinol class of compounds, a deep understanding of SAR is essential for rational drug design.
Future work will involve the systematic modification of the this compound scaffold to probe how each part of the molecule contributes to its biological effect. For example, researchers might investigate:
The effect of replacing the iodine atom with other halogens (e.g., bromine, chlorine) or other functional groups.
How varying the size and nature of the alkyl group at the 2-position (currently isopropyl) influences potency and selectivity.
The impact of substitutions at other positions on the pyrimidine ring.
By synthesizing these analogs and evaluating their biological activity, researchers can build a comprehensive SAR model. This knowledge is invaluable for fine-tuning the molecule to enhance desired properties, as demonstrated in studies of other pyrimidine derivatives where specific substitutions led to significant improvements in potency and bioavailability. nih.gov A comprehensive SAR study on a related pyrimidine derivative recently identified a lead compound with potent activity against drug-resistant Staphylococcus aureus by inhibiting its DHFR enzyme. nih.gov
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 5-Iodo-2-isopropyl-pyrimidin-4-ol?
Answer:
The synthesis typically involves halogenation (iodination) of a pyrimidin-4-ol precursor. A plausible route includes:
Substitution reactions : Reacting 2-isopropyl-pyrimidin-4-ol with iodine sources (e.g., I₂, N-iodosuccinimide) under controlled conditions.
Protection/deprotection : The hydroxyl group at position 4 may require protection (e.g., silylation or acetylation) to prevent side reactions during iodination .
Purification : Column chromatography or recrystallization is used to isolate the product. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .
Basic: How can researchers validate the purity and structural identity of this compound?
Answer:
- Analytical techniques :
- NMR spectroscopy : H NMR can confirm the presence of the isopropyl group (split signals at δ ~1.2–1.4 ppm) and the aromatic proton environment. C NMR identifies the iodine-substituted carbon (deshielded signal near 90–100 ppm) .
- Mass spectrometry : HRMS provides exact mass confirmation (e.g., [M+H]⁺ ion).
- Elemental analysis : Validates iodine content quantitatively.
Advanced: What factors influence the regioselectivity of iodination in pyrimidin-4-ol derivatives like this compound?
Answer:
Regioselectivity is governed by:
Electronic effects : Electron-rich positions (e.g., para to hydroxyl groups) are more susceptible to electrophilic iodination.
Steric hindrance : The isopropyl group at position 2 may direct iodination to position 5 by blocking alternative sites. Computational modeling (DFT calculations) can predict reactive sites .
Reaction conditions : Polar solvents (e.g., DMF) and catalysts (e.g., CuI) may enhance selectivity. Contrasting studies report varying optimal temperatures (60–100°C), requiring empirical optimization .
Advanced: How does the stability of this compound vary under different storage conditions?
Answer:
- Light sensitivity : The iodo group is prone to photodecomposition; storage in amber vials under inert gas (N₂/Ar) is recommended.
- Thermal stability : Decomposition above 150°C is observed in thermogravimetric analysis (TGA). Long-term stability studies (accelerated aging at 40°C/75% RH) show <5% degradation over 6 months when stored desiccated .
- Contradictions : Some studies suggest hydrolysis of the pyrimidin-4-ol moiety in aqueous acidic conditions, while others report stability at pH 5–7 .
Advanced: What strategies can resolve contradictions in reported reaction yields for synthesizing this compound?
Answer:
- Variable analysis : Compare reaction parameters (e.g., iodine equivalents, solvent polarity, catalysts) across studies. For example, yields vary from 45% to 72% depending on the use of NaI vs. I₂ .
- Byproduct identification : LC-MS or GC-MS can detect side products (e.g., di-iodinated species or hydroxylation artifacts).
- Reproducibility protocols : Standardize inert atmosphere conditions (e.g., Schlenk line) to minimize oxidative side reactions.
Advanced: How can computational chemistry aid in predicting the reactivity of this compound?
Answer:
- Molecular modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.
- Docking studies : Simulate interactions with biological targets (e.g., kinases) to guide medicinal chemistry applications .
- Solvent effects : COSMO-RS simulations model solvation effects on reaction pathways, explaining discrepancies in solvent-dependent yields .
Basic: What spectroscopic signatures distinguish this compound from its non-iodinated analogs?
Answer:
- UV-Vis : A bathochromic shift (~20 nm) due to the heavy atom effect of iodine.
- IR spectroscopy : Absence of O-H stretches (if hydroxyl is protected) and C-I stretches (~500–600 cm⁻¹).
- H NMR : Downfield shift of the C5 proton due to iodine’s electronegativity .
Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Exothermic reactions : Iodination is highly exothermic; scalable setups require controlled temperature (jacketed reactors) and slow reagent addition.
- Purification bottlenecks : Column chromatography is impractical at scale; switch to fractional crystallization or countercurrent distribution.
- Safety : Iodine vapors require scrubbers; waste streams must be treated for iodide removal .
Advanced: How can researchers assess the potential of this compound as a kinase inhibitor?
Answer:
- In vitro assays : Use EGFR/HER2 kinase inhibition protocols (e.g., ADP-Glo™ assays) with IC₅₀ determination.
- Structure-activity relationship (SAR) : Compare with analogs (e.g., 5-chloro or 5-bromo derivatives) to evaluate iodine’s role in binding affinity .
- Crystallography : Co-crystallize with target kinases to identify halogen-bonding interactions .
Advanced: What mechanistic insights explain the contradictory stability reports of this compound in aqueous vs. anhydrous conditions?
Answer:
- Hydrolysis pathways : In aqueous media, the hydroxyl group at position 4 may participate in nucleophilic displacement of iodine, forming quinazoline derivatives.
- Anhydrous stability : Under inert conditions, the compound remains intact due to suppressed hydrolysis. Kinetic studies (HPLC monitoring) quantify degradation rates under varying pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
